
beta-l-Methadol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-l-Methadol hydrochloride is a useful research compound. Its molecular formula is C21H30ClNO and its molecular weight is 347.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Stereospecific Reduction of Methadone to Methadol
The synthesis of β-L-methadol hydrochloride begins with the catalytic hydrogenation of methadone, where the ketone group (–CO) is reduced to a secondary alcohol (–CHOH). This reaction is highly stereospecific:
-
Reaction conditions : Hydrogen gas (H₂) in the presence of a platinum catalyst under acidic conditions .
-
Outcome :
-
L-Methadone → α-D-Methadol
-
D-Methadone → α-L-Methadol
-
The reduction produces a single enantiomer (e.g., α-D-methadol from L-methadone) due to the chiral environment of the methadone molecule . This stereochemical control is critical for the pharmacological activity of the resulting methadol.
Resolution of Racemic Methadol
The α-DL-methadol racemate is resolved using d-tartaric acid to isolate the desired enantiomer (β-L-methadol):
Step | Conditions | Outcome |
---|---|---|
Diastereomer formation | Methadol + d-tartaric acid in ethanol | Preferential crystallization of β-L-methadol-d-tartrate complex |
Hydrolysis | Aqueous NaOH | Free β-L-methadol |
Salt formation | HCl addition | β-L-Methadol hydrochloride (crystalline) |
This process exploits differences in solubility between diastereomeric salts, achieving enantiomeric excess >95% .
Side Reactions and Byproducts
Prolonged hydrogenation or harsh conditions may lead to unintended reductions:
-
Phenyl group hydrogenation :
C6H5→C6H11 (cyclohexyl group) under high-pressure H₂ . -
Degradation : Acidic or oxidative conditions can cleave the diphenylheptane backbone, forming smaller aromatic byproducts .
Stability and Degradation Pathways
β-L-Methadol hydrochloride is sensitive to:
-
Oxidation : Reverts to methadone in the presence of air or mild oxidants .
-
Hydrolysis : The tertiary amine group may undergo partial hydrolysis in aqueous solutions at pH > 8 .
Parameter | Value | Conditions |
---|---|---|
Thermal degradation | Onset: 220°C | Nitrogen atmosphere |
Aqueous stability | t₁/₂: 48 hrs (pH 7.4) | 37°C, phosphate buffer |
Pharmacologically Relevant Interactions
Though not a direct chemical reaction, β-L-methadol hydrochloride’s μ-opioid receptor binding involves:
-
Hydrogen bonding : Between the protonated amine and Asp147 residue .
-
Van der Waals interactions : With hydrophobic receptor pockets .
These interactions are stereospecific, explaining β-L-methadol’s higher receptor affinity than its D-enantiomer .
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of beta-l-Methadol hydrochloride, and how can researchers validate these targets experimentally?
this compound is structurally related to methadone and its derivatives, which primarily target opioid receptors (μ, κ, δ). To validate these targets, researchers should:
- Use radioligand binding assays with selective opioid receptor antagonists (e.g., naloxone) to confirm receptor affinity .
- Conduct functional assays (e.g., GTPγS binding) to assess receptor activation/inhibition.
- Compare enantiomer-specific activity (e.g., beta-l-Methadol vs. beta-d-Methadol) to isolate stereochemical effects .
Q. What methodologies are recommended for synthesizing this compound with high enantiomeric purity?
Synthesis should prioritize chiral resolution or asymmetric synthesis to avoid racemization. Key steps include:
- Chiral chromatography (e.g., HPLC with amylose-based columns) for enantiomer separation .
- Deuterated analogs to track stereochemical integrity during synthesis (refer to deuterated methadone protocols for guidance) .
- Characterization via NMR and polarimetry to confirm enantiomeric excess (>98%) .
Q. How should researchers assess the compound’s safety profile in preclinical studies?
- Conduct acute toxicity assays (e.g., LD50 in rodents) with dose-escalation protocols.
- Evaluate organ-specific toxicity via histopathology and serum biomarkers (e.g., liver enzymes, creatinine) .
- Include cardiovascular assessments (e.g., QT interval monitoring) due to structural similarities to methadone, which has known cardiotoxic risks .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
- LC-MS/MS with deuterated internal standards for high sensitivity and specificity in plasma/brain tissue .
- Validate methods per ICH guidelines (linearity, precision, recovery) to ensure reproducibility across labs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data across in vitro and in vivo models?
- Perform meta-analysis to identify confounding variables (e.g., dosing regimens, animal strains) .
- Use transgenic models (e.g., opioid receptor knockout mice) to isolate target-specific effects .
- Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile differences in bioavailability and tissue penetration .
Q. What experimental design optimizations are needed to study beta-l-Methadol’s neuroprotective effects in neurodegenerative models?
- Combine chronic dosing protocols with behavioral assays (e.g., Morris water maze for cognitive function).
- Integrate biomarker panels (e.g., tau protein, Aβ42 levels) to correlate efficacy with pathological markers .
- Include positive controls (e.g., memantine for Alzheimer’s models) to benchmark therapeutic potential .
Q. How can enantiomeric impurities impact mechanistic studies, and what strategies mitigate this risk?
- Enantiomeric contamination (e.g., beta-d-Methadol) may confound receptor binding data. Mitigation strategies:
- Rigorous chiral purity verification at each synthesis step .
- Use single-enantiomer reference standards from accredited suppliers .
Q. What in vivo models are most appropriate for studying beta-l-Methadol’s effects on opioid withdrawal syndromes?
- Conditioned place aversion (CPA) in rodents to quantify withdrawal aversion .
- Electrophysiological recordings in locus coeruleus slices to measure neuronal hyperactivity during withdrawal .
Q. How should researchers address stability challenges in long-term storage of this compound?
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products .
- Store lyophilized forms under inert gas (argon) to prevent oxidation .
Q. Methodological Resources
- Stereochemical Analysis : Follow European Pharmacopoeia guidelines for chiral drug characterization .
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata and raw data deposition .
- Conflict of Interest : Disclose all funding sources and synthetic routes to avoid bias in pharmacological evaluations .
Propiedades
Número CAS |
49570-64-1 |
---|---|
Fórmula molecular |
C21H30ClNO |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
(3S,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H/t17-,20+;/m1./s1 |
Clave InChI |
GMNBUMFCZAZBQG-XLCHORMMSA-N |
SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |
SMILES isomérico |
CC[C@@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |
SMILES canónico |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |
Key on ui other cas no. |
49570-64-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.